N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility and have been widely studied for their applications in various fields, including medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways . Molecular docking studies and experimental data have provided insights into the binding interactions and the pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with similar structural features.
1,4-dimethyl-1H-pyrazol-5-amine: Another related compound with a different substitution pattern.
N-(1H-pyrazol-5-yl)nicotinamide: A compound with a pyrazole moiety and additional functional groups.
Uniqueness
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-10(5-6-13-16)8-12-11-9(2)7-14-15(11)3/h5-7,12H,4,8H2,1-3H3 |
InChI Key |
WSHJONVKTHRIII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=C(C=NN2C)C |
Origin of Product |
United States |
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